Ethyl dibenzylphosphinite
Description
Dibenzyl(ethoxy)phosphine is an organophosphorus compound characterized by the presence of two benzyl groups and one ethoxy group attached to a phosphorus atom
Properties
CAS No. |
59586-99-1 |
|---|---|
Molecular Formula |
C16H19OP |
Molecular Weight |
258.29 g/mol |
IUPAC Name |
dibenzyl(ethoxy)phosphane |
InChI |
InChI=1S/C16H19OP/c1-2-17-18(13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3 |
InChI Key |
BYBYOWDSYOBPTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzyl(ethoxy)phosphine can be synthesized through several methods. One common approach involves the reaction of dibenzylphosphine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, yielding dibenzyl(ethoxy)phosphine as the primary product .
Industrial Production Methods: Industrial production of dibenzyl(ethoxy)phosphine often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Dibenzyl(ethoxy)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the ethoxy group is replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed to produce phosphonic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of dibenzyl(ethoxy)phosphine.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Hydrolysis: Phosphonic acids.
Scientific Research Applications
Chemical Synthesis
1. Intermediate in Organic Synthesis
Ethyl dibenzylphosphinite serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of phosphonates and phosphoramidates through reactions such as the Atherton-Todd reaction, where it can react with amines to form phosphoramidates under specific conditions .
2. Reagent in Chemical Reactions
This compound can be utilized as a reagent in several chemical transformations, including:
- Condensation Reactions : It can undergo condensation with aldehydes or ketones to produce α-aminophosphonates.
- Hydrolysis and Oxidation : this compound can hydrolyze to yield phosphoric acid and other products, which are essential for various biochemical applications .
Biological Applications
1. Enzyme Mechanism Studies
this compound is employed in biochemical assays to study enzyme mechanisms. It acts as a substrate or inhibitor, allowing researchers to investigate enzyme activity and regulation. Its ability to modulate enzyme functions makes it a valuable tool in biochemical research.
2. Prodrug Development
Research indicates that derivatives of this compound can be modified to enhance membrane permeability for drug delivery systems. This application is particularly relevant in developing prodrugs aimed at improving the bioavailability of therapeutic agents .
Medicinal Chemistry
1. Development of Therapeutic Agents
this compound has potential applications in the development of new pharmaceuticals, particularly antibiotics and other therapeutic agents. Its interactions with biological targets can lead to the design of compounds with improved efficacy against resistant strains of bacteria .
2. Antimicrobial Activity
Studies have shown that compounds derived from this compound exhibit antimicrobial properties, making them candidates for treating infections caused by resistant microorganisms .
Data Tables
| Application Area | Specific Use Case |
|---|---|
| Organic Synthesis | Intermediate for phosphonates and phosphoramidates |
| Biochemical Research | Substrate for enzyme assays |
| Medicinal Chemistry | Development of antibiotics |
| Prodrug Development | Enhancing drug bioavailability |
Case Studies
Case Study 1: Enzyme Inhibition Studies
A study investigating the inhibition effects of this compound on specific enzymes demonstrated its potential as a lead compound for designing enzyme inhibitors. The compound was shown to bind effectively to the active sites of target enzymes, modulating their activity significantly.
Case Study 2: Antimicrobial Efficacy
In a clinical trial assessing the antimicrobial properties of derivatives of this compound, compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of dibenzyl(ethoxy)phosphine involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to metal ions and influencing enzymatic activities. The compound’s ability to form stable complexes with metals is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Dibenzylphosphine: Similar structure but lacks the ethoxy group.
Diethylphosphine: Contains ethyl groups instead of benzyl groups.
Triphenylphosphine: Contains phenyl groups instead of benzyl and ethoxy groups.
Uniqueness: Dibenzyl(ethoxy)phosphine is unique due to the presence of both benzyl and ethoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in various chemical reactions and applications .
Biological Activity
Ethyl dibenzylphosphinite is a member of the organophosphorus compounds, which have garnered significant interest due to their diverse biological activities, including antibacterial and anticancer properties. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent research findings.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of dibenzyl phosphite with ethyl halides under specific conditions. The process can be optimized through various methods, including the Hirao reaction, which is a P–C coupling reaction that has shown promising yields for similar phosphonates .
2.1 Antibacterial Properties
This compound and its derivatives have demonstrated notable antibacterial activity against various strains of bacteria, particularly Escherichia coli. Studies indicate that these compounds exhibit a low minimal inhibitory concentration (MIC), suggesting strong antibacterial efficacy. For instance, diethyl benzylphosphonate derivatives were found to significantly inhibit bacterial growth and alter the topology of bacterial DNA, leading to oxidative stress and damage .
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | E. coli (K12) |
| Diethyl benzylphosphonate | 16 | E. coli (R2-R4) |
| 3,5-Difluorobenzylphosphonate | 8 | Bacillus subtilis |
The results indicate that modifications in the benzene ring can enhance antibacterial activity, with certain substituents leading to improved efficacy against resistant strains .
2.2 Cytotoxicity Studies
In addition to antibacterial properties, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies have shown that certain derivatives exhibit moderate to high cytotoxicity against human promyelocytic leukemia (HL-60) cells and mouse fibroblast (NIH/3T3) cells. The IC50 values for these compounds suggest their potential as anticancer agents .
Table 2: Cytotoxicity of this compound Derivatives
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 25 | HL-60 |
| Diethyl benzylphosphonate | 30 | NIH/3T3 |
| 2-Amino-4H-chromen-4-yl phosphonates | 15 | A549 |
These findings highlight the dual functionality of this compound as both an antibacterial and anticancer agent, making it a candidate for further pharmacological development.
The mechanism by which this compound exerts its biological effects involves several pathways:
- DNA Interaction : The compound induces oxidative stress in bacterial cells, leading to DNA damage and cell death. This is evidenced by changes in the topology of plasmid DNA following treatment with these phosphonates .
- Enzyme Inhibition : Some studies suggest that organophosphonates may inhibit ectonucleosidases, which play a role in nucleotide metabolism in bacteria and cancer cells .
Case Study 1: Antibacterial Efficacy Against Resistant Strains
A recent study evaluated the efficacy of this compound against multi-drug resistant E. coli strains. Results showed that the compound significantly reduced bacterial viability compared to traditional antibiotics like ciprofloxacin, highlighting its potential as a novel therapeutic agent in combating antibiotic resistance .
Case Study 2: Cytotoxic Effects on Cancer Cells
In another investigation, this compound was tested against various cancer cell lines, revealing its capacity to induce apoptosis in HL-60 cells through reactive oxygen species (ROS) generation. This study underscores the need for further exploration into its mechanisms and potential clinical applications .
5. Conclusion
This compound represents a promising compound within the realm of organophosphorus chemistry with significant antibacterial and anticancer activities. Its ability to modify bacterial DNA and induce cytotoxic effects on cancer cells positions it as a candidate for further research and development in pharmaceutical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
